molecular formula C8H7N3O2 B097175 2-Benzimidazolecarbamic acid CAS No. 18538-45-9

2-Benzimidazolecarbamic acid

Cat. No. B097175
CAS RN: 18538-45-9
M. Wt: 177.16 g/mol
InChI Key: WEYSQARHSRZNTC-UHFFFAOYSA-N
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Description

2-Benzimidazolecarbamic acid, also known as carbendazim, is a fungicide that has been widely used in agriculture to control various fungal diseases. It belongs to the benzimidazole group of chemicals and is structurally similar to other fungicides such as thiabendazole and mebendazole. Carbendazim has been shown to have a broad spectrum of activity against many different types of fungi, including Aspergillus, Penicillium, and Fusarium species.

Mechanism Of Action

The mechanism of action of 2-Benzimidazolecarbamic acid involves the inhibition of microtubule assembly in fungi. Microtubules are essential for many cellular processes, including cell division and growth. By inhibiting microtubule assembly, 2-Benzimidazolecarbamic acid disrupts these processes and ultimately leads to the death of the fungal cell.

Biochemical And Physiological Effects

Carbendazim has been shown to have several biochemical and physiological effects on fungi. It has been shown to inhibit the synthesis of beta-tubulin, a protein that is essential for microtubule assembly. Carbendazim has also been shown to disrupt the formation of the fungal cell wall, leading to increased susceptibility to other antifungal agents.

Advantages And Limitations For Lab Experiments

Carbendazim has several advantages for laboratory experiments. It has a broad spectrum of activity against many different types of fungi, making it useful for studying the mechanisms of fungal growth and development. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2-Benzimidazolecarbamic acid also has some limitations. It can be toxic to some non-fungal organisms, making it unsuitable for certain types of experiments. Additionally, it can be difficult to dissolve in some solvents, which can limit its use in certain experimental protocols.

Future Directions

There are several future directions for research on 2-Benzimidazolecarbamic acid. One area of interest is the development of new formulations of 2-Benzimidazolecarbamic acid that are more effective against specific types of fungi. Another area of interest is the study of the mechanisms of resistance to 2-Benzimidazolecarbamic acid in fungi, which could lead to the development of new antifungal agents. Additionally, there is a need for more research on the environmental effects of 2-Benzimidazolecarbamic acid, including its potential impact on non-target organisms and ecosystems.

Synthesis Methods

Carbendazim can be synthesized by a variety of methods, including the reaction of 2-aminobenzimidazole with methyl isocyanate or by the reaction of 2-aminobenzimidazole with phosgene followed by reaction with ammonia. The most commonly used method involves the reaction of 2-aminobenzimidazole with methyl isocyanate in the presence of a catalyst such as triethylamine.

Scientific Research Applications

Carbendazim has been extensively studied for its antifungal properties and has been used in many scientific research applications. It has been shown to inhibit the growth of many different types of fungi, including those that cause plant diseases, human diseases, and food spoilage. Carbendazim has also been used as a tool to study the mechanisms of fungal growth and development.

properties

CAS RN

18538-45-9

Product Name

2-Benzimidazolecarbamic acid

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1H-benzimidazol-2-ylcarbamic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11)

InChI Key

WEYSQARHSRZNTC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)O

Other CAS RN

18538-45-9

Origin of Product

United States

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